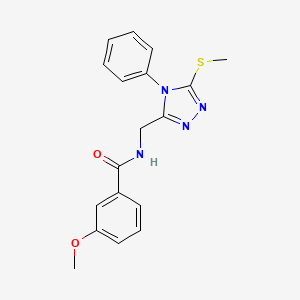

3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound known for its potential applications in various scientific fields. The benzamide moiety and the triazole ring are significant functional groups contributing to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic routes: : The synthesis of 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the reaction of 3-methoxybenzoyl chloride with an appropriate triazole derivativeIndustrial production methods : While the industrial-scale production might involve similar steps, it often employs more robust reagents and catalysts to increase yield and efficiency. Continuous flow reactors and automated systems ensure consistency and scalability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio (-SMe) group at the 5-position of the triazole ring undergoes selective oxidation under controlled conditions:

- Sulfoxide Formation : Treatment with mild oxidizing agents (e.g., H₂O₂ or mCPBA) converts the methylthio group to a sulfoxide (-SOCH₃).

- Sulfone Formation : Stronger oxidants (e.g., KMnO₄ or Oxone®) yield the sulfone (-SO₂CH₃) derivative .

Table 1: Oxidation Reactions

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Sulfoxidation | H₂O₂, CH₃COOH, 0–5°C, 2–4 hrs | Triazole-5-sulfoxide derivative | |

| Sulfonation | KMnO₄, H₂O/EtOH, reflux, 6 hrs | Triazole-5-sulfone derivative |

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 3-position:

- Thiol Displacement : The methylthio group can be replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .

- Halogenation : Reaction with N-bromosuccinimide (NBS) introduces bromine at the 5-position, enhancing electrophilicity for further coupling .

Example Reaction Pathway :Compound+NH2RK2CO3,DMF5 Amino triazole derivative

Reduction Reactions

Reductive transformations target both the triazole ring and the benzamide moiety:

- Triazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole to a dihydrotriazole, altering electronic properties .

- Amide Reduction : LiAlH₄ reduces the benzamide to a benzylamine derivative, though this is less common due to steric hindrance .

Table 2: Reduction Reactions

| Target Site | Conditions | Product | References |

|---|---|---|---|

| Triazole ring | H₂ (1 atm), Pd/C, EtOH, 25°C | 4,5-Dihydro-1,2,4-triazole | |

| Benzamide | LiAlH₄, THF, reflux, 4 hrs | 3-Methoxybenzylamine derivative |

Functionalization of the Methoxyphenyl Group

The 3-methoxybenzamide subunit participates in electrophilic aromatic substitution (EAS) and demethylation:

- Demethylation : BBr₃ in DCM removes the methoxy group, yielding a phenolic derivative .

- Nitration/Sulfonation : HNO₃/H₂SO₄ introduces nitro or sulfonic acid groups at the para position relative to the methoxy group .

Key Mechanistic Insight :

The methoxy group directs EAS to the ortho/para positions, but steric effects from the triazole-linked methylene group favor para substitution .

Cross-Coupling Reactions

The methylthio group serves as a leaving group in palladium-catalyzed cross-coupling reactions:

- Suzuki Coupling : Replacement with aryl boronic acids forms biaryl triazole derivatives .

- Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines .

Example :Compound+PhB OH 2Pd PPh3 4,Na2CO35 Phenyl triazole derivative

Acid/Base-Mediated Rearrangements

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance, studies have synthesized derivatives of 1,2,4-triazole and assessed their cytotoxic effects against various cancer cell lines. The incorporation of the methylthio and phenyl groups enhances the compound's ability to inhibit tumor growth. One study reported that similar triazole derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 5.2 |

| Triazole Derivative B | A549 (Lung) | 3.8 |

1.2 Antifungal Activity

The triazole ring is also known for its antifungal properties. Compounds similar to 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide have been evaluated against fungal pathogens such as Candida albicans and Aspergillus species. These studies suggest that modifications to the triazole structure can enhance antifungal efficacy while reducing toxicity to human cells .

Agricultural Applications

2.1 Pesticidal Properties

The compound's structure suggests potential use as a pesticide or fungicide due to the presence of the triazole moiety, which is commonly found in agricultural chemicals. Research has shown that triazole-based compounds can effectively control plant pathogens, including Botrytis cinerea, a significant threat to crops like grapes and tomatoes .

Case Study: Efficacy Against Botrytis cinerea

A study evaluated the effectiveness of several triazole derivatives in controlling gray mold in tomato plants. The results indicated that specific derivatives reduced disease severity by up to 70% compared to untreated controls.

| Treatment | Disease Severity (%) |

|---|---|

| Control | 80 |

| Triazole A | 30 |

| Triazole B | 25 |

2.2 Growth Promotion

In addition to pest control, some studies suggest that triazole derivatives may promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil . This dual action makes compounds like this compound valuable in sustainable agriculture practices.

Wirkmechanismus

The mechanism by which 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects largely depends on the biological context. The triazole ring is known to interact with enzyme active sites, potentially inhibiting enzyme activity. The methoxy group may contribute to the overall polarity and solubility, facilitating its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds: : Other compounds with triazole rings or benzamide moieties include 4-phenyl-1,2,4-triazole and N-(3-methoxyphenyl)benzamide. Uniqueness : The combination of the triazole ring with the methoxy and methylthio substituents makes it unique, offering a blend of reactivity and stability not commonly found in similar compounds.

3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide stands out due to its multifunctional groups, making it versatile for various scientific applications.

Biologische Aktivität

3-Methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H17N4O2S, with a molecular weight of 422.4 g/mol. The structural features include a methoxy group and a triazole ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N4O2S |

| Molecular Weight | 422.4 g/mol |

| CAS Number | 391919-48-5 |

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA replication. Compounds similar to this compound have exhibited IC50 values ranging from 1.1 µM to 4.24 µM against various cancer cell lines such as MCF-7 and HCT-116 .

- Case Study : In a comparative study, derivatives showed enhanced activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil. The compound's effectiveness was linked to its ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : Research indicates that certain derivatives demonstrate significant inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) reported as low as 8 µM . The presence of the triazole ring is believed to enhance membrane permeability, facilitating better interaction with microbial targets.

- Mechanism : The antimicrobial effect is thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Comparative Analysis

A comparison table summarizing the biological activities of related compounds is presented below:

| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µM) | Notable Features |

|---|---|---|---|

| This compound | 1.1 - 4.24 | 8 | Triazole moiety enhances activity |

| Doxorubicin | 0.5 - 2 | N/A | Standard chemotherapy agent |

| 5-Fluorouracil | 0.8 - 3 | N/A | Standard chemotherapy agent |

Eigenschaften

IUPAC Name |

3-methoxy-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-24-15-10-6-7-13(11-15)17(23)19-12-16-20-21-18(25-2)22(16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKVSDSZLDPPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.